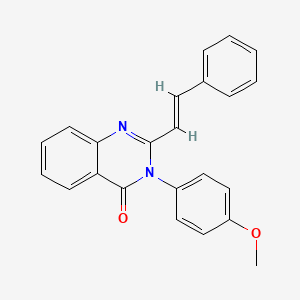
5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
描述
5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Methylene Blue (MB), is a heterocyclic compound that has been used for various purposes in scientific research. It has been widely studied due to its unique properties, including its ability to act as a redox indicator, antioxidant, and mitochondrial respiration enhancer.
作用机制
The mechanism of action of MB is complex and multifaceted. It primarily acts as a redox indicator, which means it can accept or donate electrons depending on the surrounding environment. This property allows it to interact with various molecules and enzymes in the body, including cytochrome c oxidase and nitric oxide synthase. MB has also been shown to have antioxidant properties, which can help protect cells from oxidative stress and damage.
Biochemical and Physiological Effects:
MB has been shown to have various biochemical and physiological effects, including the ability to enhance mitochondrial respiration and improve cognitive function. It has also been studied for its potential to reduce inflammation and oxidative stress, as well as its ability to protect against neurodegeneration and cancer.
实验室实验的优点和局限性
One of the main advantages of using MB in lab experiments is its versatility and wide range of potential applications. It is also relatively inexpensive and easy to obtain. However, there are also limitations to its use, including its potential toxicity at high doses and its potential to interfere with other compounds and enzymes in the body.
未来方向
There are many potential future directions for the study of MB, including its potential therapeutic applications in treating various diseases. It may also be studied further as a diagnostic tool for certain medical conditions, as well as a potential treatment for neurodegenerative disorders and cancer. Additionally, the mechanism of action of MB may be further elucidated to better understand its effects on cellular function and metabolism.
In conclusion, MB is a unique and versatile compound that has been widely studied for its potential therapeutic applications and biochemical properties. While there are limitations to its use, it remains a valuable tool for scientific research and may hold promise for future medical applications.
科学研究应用
MB has been used in various scientific research applications, including as a staining agent in histology and microbiology, as well as a diagnostic tool for certain medical conditions. It has also been studied for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and cancer.
属性
IUPAC Name |
5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c1-15-6-4-2-3-5-7(6)19-11(15)8-9(16)13-12(18)14-10(8)17/h2-5H,1H3,(H2,13,14,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDMKNDIOCZRRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=C3C(=O)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3882377.png)

![2-[2-(3-bromophenyl)vinyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3882391.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3882397.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3882405.png)
![2-[(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3882411.png)
![2-[(5-methyl-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3882413.png)

![methyl 2-{4-[acetyl(butyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B3882431.png)
![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N,3-trimethyl-1-butanamine](/img/structure/B3882433.png)
![4-({4-[(4-ethoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}amino)phenol](/img/structure/B3882439.png)
![4-({4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}amino)phenol](/img/structure/B3882441.png)
![N-(2,4-dimethoxybenzyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3882444.png)
![6-hydroxy-1-[2-(4-methoxyphenyl)ethyl]-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione](/img/structure/B3882476.png)
